molecular formula C17H28ClNO3 B12412103 Pramocaine-d8 (hydrochloride)

Pramocaine-d8 (hydrochloride)

Cat. No.: B12412103
M. Wt: 337.9 g/mol
InChI Key: SYCBXBCPLUFJID-SKRVRLBVSA-N
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Description

Pramocaine-d8 (hydrochloride) is a deuterated form of pramocaine hydrochloride, a topical anesthetic and antipruritic agent. It is used in various dermatological and anorectal/anogenital conditions, including minor cuts, burns, insect bites, hives, rashes due to poison ivy exposure, and hemorrhoids . The deuterated version, Pramocaine-d8, is often used in scientific research to study the pharmacokinetics and metabolism of pramocaine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pramocaine hydrochloride involves several key steps:

Industrial Production Methods: The industrial production of pramocaine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Pramocaine-d8 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Pramocaine can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert pramocaine to its reduced forms.

    Substitution: Pramocaine can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pramocaine derivatives.

Scientific Research Applications

Pramocaine-d8 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Pramocaine-d8 (hydrochloride) exerts its effects by inhibiting voltage-gated sodium channels on neurons. This inhibition decreases sodium permeability into the cell, stabilizing the neuronal membrane and preventing ionic fluctuations needed for depolarization. As a result, the initiation and conduction of nerve impulses are blocked, leading to numbness and relief from pain and itching .

Comparison with Similar Compounds

Comparison: Pramocaine-d8 (hydrochloride) is unique due to its deuterated form, which makes it particularly useful in pharmacokinetic studies. Compared to procaine, lidocaine, and benzocaine, pramocaine has a distinct chemical structure that provides specific advantages in terms of stability and efficacy in topical applications .

Properties

Molecular Formula

C17H28ClNO3

Molecular Weight

337.9 g/mol

IUPAC Name

4-[3-(4-butoxyphenoxy)propyl]-2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride

InChI

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H/i10D2,11D2,14D2,15D2;

InChI Key

SYCBXBCPLUFJID-SKRVRLBVSA-N

Isomeric SMILES

[2H]C1(C(OC(C(N1CCCOC2=CC=C(C=C2)OCCCC)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.